Isonipecotamide, 1-acetyl-N,N-diethyl-
Description
These compounds share critical features, including the acetamide backbone (CH₃CONR₂) and N,N-diethyl substituents, which influence their physicochemical properties and biological activities. This article focuses on comparing these analogs, leveraging data from industrial reports, toxicological studies, and pharmacological research .
Properties
IUPAC Name |
1-acetyl-N,N-diethylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-4-13(5-2)12(16)11-6-8-14(9-7-11)10(3)15/h11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVAXVTCPYWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HATU/DIEA-Mediated Amide Bond Formation
Contemporary protocols employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) for efficient amide coupling. A representative synthesis involves reacting isonipecotic acid derivatives with methoxyacetic acid in dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). For example, treating isonipecotamide 11b (TFA salt) with methoxyacetic acid, HATU, and DIEA in DMSO at room temperature achieves a 72% yield after HPLC purification. This method reduces reaction times to under two hours, contrasting with traditional multi-hour reflux processes.
Solvent and Temperature Optimization
Recent studies demonstrate that solvent polarity significantly impacts reaction efficiency. While DMSO accelerates coupling kinetics, MeCN offers easier post-reaction workup due to its lower boiling point. Temperature modulation further enhances yields; reactions performed at 0°C minimize epimerization risks during sensitive intermediate stages.
Comparative Analysis of Methodologies
Traditional hydrogenation methods prioritize scalability for industrial applications but suffer from moderate yields and prolonged durations. In contrast, HATU-mediated couplings achieve near-quantitative yields in minutes, albeit with higher reagent costs.
Purification Techniques
Chromatographic Methods
Preparatory high-performance liquid chromatography (HPLC) resolves closely related isomers, as demonstrated in the purification of isonipecotamide 2ab using a gradient of acetonitrile in water. Similarly, medium-pressure liquid chromatography (MPLC) on silica gel cartridges effectively separates Boc-protected intermediates with methanol/ethyl acetate gradients.
Recrystallization and Trituration
Early synthetic routes rely on recrystallization from benzene-cyclohexane mixtures or trituration with pentane to isolate solid products. While cost-effective, these methods struggle with oily residues, necessitating additional charcoal treatment for impurity removal .
Chemical Reactions Analysis
Types of Reactions
Isonipecotamide, 1-acetyl-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amide.
Scientific Research Applications
Isonipecotamide, 1-acetyl-N,N-diethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of isonipecotamide, 1-acetyl-N,N-diethyl- involves its interaction with specific molecular targets. As a derivative of isonipecotic acid, it is believed to act on the GABA A receptors, modulating their activity. This interaction can influence neurotransmission in the central nervous system, potentially leading to sedative or anxiolytic effects . The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Key Compounds for Comparison
The following structurally related compounds are analyzed:
N,N-Diethylacetamide (CAS 685-91-6)
N,N-Dimethylacetamide (DMAC) (CAS 127-19-5)
Acetamide, 2-(diethylamino)-N-phenyl- (CAS 3213-15-8)
Comparative Data Table
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Physicochemical Properties
N,N-Diethylacetamide vs. DMAC :
- The larger ethyl groups in diethylacetamide increase molecular weight (115.18 vs. 87.12) and hydrophobicity compared to DMAC. This reduces water solubility, making DMAC more suitable as a polar solvent in polymer production .
- DMAC’s lower molecular weight contributes to higher volatility, increasing inhalation exposure risks .
- Aromatic vs.
Industrial and Handling Profiles
Research Chemicals
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-acetyl-N,N-diethylisonipecotamide, and how can purity be validated?
- Synthesis : Start with isonipecotamide (piperidine-4-carboxamide) as the core structure. Acetylate the piperidine nitrogen using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine). Introduce diethyl groups to the amide nitrogen via alkylation with ethyl bromide or iodide in the presence of a base (e.g., NaH) .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Compare retention times and spectral data with reference standards (if available) .
Q. What safety protocols are critical when handling 1-acetyl-N,N-diethylisonipecotamide in the lab?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification steps.
- Exposure Mitigation : In case of skin contact, wash with soap and water; for eye exposure, irrigate with water for ≥15 minutes. Store the compound in airtight containers away from oxidizers (e.g., peroxides) due to potential reactivity .
- Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic compounds. Avoid aqueous disposal due to unknown ecotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity of structurally related piperidine derivatives?
- Mechanistic Studies : Compare 1-acetyl-N,N-diethylisonipecotamide with analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (IPPA) or substituted cathinones . Use radioligand binding assays (e.g., for serotonin/dopamine receptors) to quantify affinity differences.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in silico. Cross-validate with experimental IC₅₀ values to identify key structural determinants (e.g., acetyl vs. phenoxy groups) .
Q. What analytical methods are suitable for detecting trace impurities in 1-acetyl-N,N-diethylisonipecotamide?
- LC-MS/MS : Use liquid chromatography-tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode. Monitor for byproducts like unreacted isonipecotamide or over-alkylated species.
- Elemental Analysis : Confirm stoichiometry (C₁₁H₂₁N₃O₂) via combustion analysis. Deviations >0.3% may indicate residual solvents or incomplete reactions .
Q. How can researchers address inconsistencies in stability data for amide-containing compounds under varying pH conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify products using high-resolution mass spectrometry (HRMS).
- pH-Solubility Profiling : Measure solubility in buffers (pH 1–12) to identify optimal storage conditions. Note that N,N-diethyl groups may enhance lipophilicity, reducing aqueous stability .
Methodological Considerations
Q. What strategies are effective for optimizing yield in multi-step syntheses of 1-acetyl-N,N-diethylisonipecotamide?
- Stepwise Monitoring : Use thin-layer chromatography (TLC) after each reaction step (e.g., acetylation, alkylation) to track progress. Optimize reaction time and temperature via Design of Experiments (DoE) .
- Catalyst Screening : Test palladium or nickel catalysts for alkylation steps to reduce side reactions. For example, Pd/C may improve selectivity for diethylation over monoethylation .
Q. How can researchers validate the absence of genotoxicity in novel piperidine derivatives?
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity. A negative result (≤2-fold revertant count vs. control) suggests low risk .
- In Vitro Micronucleus Assay : Expose mammalian cell lines (e.g., CHO-K1) to the compound and quantify chromosomal aberrations. Combine with cytotoxicity assays (e.g., MTT) to ensure valid results .
Data Interpretation & Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/ED₅₀ values with 95% confidence intervals.
- Outlier Handling : Apply Grubbs’ test to identify and exclude outliers. Ensure n ≥ 6 per group for robust statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
